molecular formula C19H16N2O2 B6142574 (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 956779-02-5

(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B6142574
CAS No.: 956779-02-5
M. Wt: 304.3 g/mol
InChI Key: LTHZEHAKKYOLNA-VAWYXSNFSA-N
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Description

(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a benzyl group and a phenyl group attached to the pyrazole ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl bromide, phenylhydrazine, and cinnamic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Optimization: Using catalysts to increase reaction efficiency and yield.

    Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize product formation.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.

Medicine

    Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, and this compound could be investigated for similar effects.

    Anticancer Research: Its structure suggests potential activity against cancer cells, warranting further investigation.

Industry

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceutical agents.

    Agrochemicals: Potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as inflammatory or apoptotic pathways, through interaction with key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-phenyl-1H-pyrazole: Lacks the propenoic acid moiety, making it less versatile in certain applications.

    Cinnamic Acid Derivatives: Similar in having the propenoic acid moiety but lack the pyrazole ring, affecting their biological activity.

Uniqueness

    Structural Features: The combination of a pyrazole ring with benzyl and phenyl groups, along with a propenoic acid moiety, makes this compound unique.

    Versatility: Its structure allows for a wide range of chemical modifications and applications, from catalysis to medicinal chemistry.

This detailed overview provides a comprehensive understanding of (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(23)12-11-17-14-21(13-15-7-3-1-4-8-15)20-19(17)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,22,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHZEHAKKYOLNA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162431
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956779-02-5
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956779-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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